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Compound of Interest

Compound Name: Roridin E

Cat. No.: B1144407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Roridin E analogs, focusing on their

structural activity relationships (SAR). By examining the impact of structural modifications on

biological activity, this document aims to inform the rational design of novel therapeutic agents.

The information presented is supported by experimental data from peer-reviewed literature,

with detailed methodologies for key experiments and visual representations of relevant

signaling pathways.

Introduction to Roridin E and its Analogs
Roridin E is a potent macrocyclic trichothecene mycotoxin produced by various fungi.[1][2]

Like other trichothecenes, its cytotoxic effects are primarily attributed to the inhibition of protein

synthesis through binding to the eukaryotic ribosome.[2] The core structure of Roridin E
features a rigid tetracyclic sesquiterpenoid skeleton containing a 12,13-epoxide and a C9-C10

double bond, both of which are crucial for its biological activity.[2] Roridin E and its analogs

have garnered significant interest in the scientific community for their potential as anticancer

agents. Understanding the relationship between their chemical structures and biological

activities is paramount for the development of new, more effective, and selective drugs.

Comparative Cytotoxicity of Roridin E Analogs
The cytotoxic activity of Roridin E and its analogs has been evaluated against a variety of

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a
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compound's potency in inhibiting biological or biochemical functions. The following table

summarizes the available IC50 values for Roridin E and several of its key analogs, providing a

basis for comparing their cytotoxic potential.

Compound Cell Line IC50 (nM) Reference

Roridin E
Human Breast Cancer

Cells
0.002 mg/L (~3.9 nM) [2]

Leukemia Cells
0.0005 - 0.042 µg/mL

(~0.97 - 81.6 nM)
[2]

12'-hydroxyroridin E HL-60, THP-1, V79
>1000-fold less active

than Roridin E
[3][4]

16-hydroxyroridin E Not Specified High Activity [5]

Roridin A Not Specified High Activity [5]

Roridin H Not Specified High Activity [5]

9β,10β-epoxy

derivatives of Roridin

A and H

P388 Mouse

Leukemia
Very High Activity [5]

16-hydroxy-9β,10β-

epoxy derivatives of

Verrucarin A and

Roridin A

P388 Mouse

Leukemia
Extraordinary Activity [5]

Structural Activity Relationship (SAR) Analysis
The data presented in the table above, along with other qualitative findings, allows for the

deduction of several key structural activity relationships for Roridin E analogs:

The Macrocyclic Ring: The macrocyclic ester linkage between C4 and C15 is essential for

high cytotoxicity.

The 12,13-Epoxide and C9-C10 Double Bond: These functionalities on the trichothecene

core are critical for activity. Reduction or removal of the epoxide group, as seen in 12,13-
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deoxyroridin E, leads to a significant decrease in cytotoxicity.[6]

Hydroxylation of the Macrocycle: The position of hydroxylation on the macrocyclic ring has a

profound impact on cytotoxicity. Hydroxylation at the 12'-position dramatically reduces

activity, suggesting that this region is crucial for target interaction.[3][4] Conversely,

hydroxylation at the 16-position appears to be well-tolerated and may even enhance activity

in some cases.[5]

Epoxidation of the C9-C10 Double Bond: Introduction of an epoxide at the 9β,10β-position of

Roridin A and H derivatives leads to a substantial increase in anti-leukemic activity.[5]

Signaling Pathways Modulated by Roridin E
Roridin E has been shown to induce apoptosis (programmed cell death) in cancer cells

through the activation of the Endoplasmic Reticulum (ER) stress pathway.[7][8] The

accumulation of unfolded proteins in the ER triggers a signaling cascade known as the

Unfolded Protein Response (UPR). Key players in this pathway include the sensor proteins

IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating

transcription factor 6).[7][8]
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Caption: Roridin E induced ER stress-mediated apoptosis signaling pathway.
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Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activity of

Roridin E and its analogs.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the Roridin E analogs

and a vehicle control. Incubate for 24-72 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

Cell Treatment: Treat cells with the desired concentration of the Roridin E analog for the

specified time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V

and Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for ER Stress Markers
Western blotting is used to detect specific proteins in a sample.

Protocol:

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific

antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER

stress markers (e.g., p-IRE1, p-PERK, ATF6, CHOP) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Roridin E Analogs
Synthesis & Isolation

Cytotoxicity Screening
(MTT Assay)

Apoptosis Analysis
(Annexin V/PI Staining)

SAR Analysis

Mechanism of Action
(Western Blot for ER Stress)

Identification of
Lead Compounds

Click to download full resolution via product page

Caption: General experimental workflow for SAR studies of Roridin E analogs.

Synthesis of Roridin E Analogs
The synthesis of Roridin E analogs typically involves the modification of the natural product or

a total synthesis approach. Key strategies include:
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Modification of the Macrocycle: Hydroxylation, epoxidation, or other functional group

interconversions can be performed on the macrocyclic ring to probe its role in bioactivity. For

instance, 16-hydroxy derivatives have been prepared from the natural roridins.[5]

Modification of the Trichothecene Core: While synthetically challenging, modifications to the

core structure, such as the introduction of an epoxide at the C9-C10 position, have been

shown to significantly enhance activity.[5]

Total Synthesis: A total synthesis approach allows for greater structural diversity and the

creation of analogs that are not accessible through semi-synthesis. This involves the

stereoselective construction of the trichothecene core followed by macrolactonization to form

the macrocyclic ring.

Conclusion
The structural activity relationship of Roridin E analogs highlights the critical role of the

macrocyclic ring and specific functionalities on the trichothecene core for potent cytotoxic

activity. Modifications at the 12'-position of the macrocycle are detrimental to activity, while

additions at the 16-position and epoxidation of the C9-C10 double bond can lead to enhanced

potency. The induction of ER stress-mediated apoptosis is a key mechanism of action for these

compounds. The data and protocols presented in this guide provide a valuable resource for

researchers in the field of drug discovery and development, facilitating the design of novel

Roridin E-based anticancer agents with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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